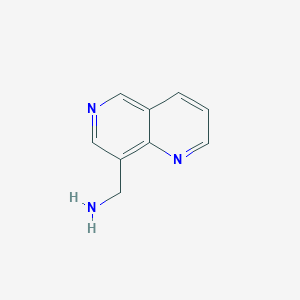
1,6-Naphthyridine-8-methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Naphthyridine-8-methanamine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-8-methanamine typically involves the reaction of pre-prepared intermediates under specific conditions. One common method includes the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent mixture of dimethylformamide and water under stirring conditions . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Naphthyridine-8-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogens or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Aplicaciones Científicas De Investigación
1,6-Naphthyridine-8-methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases, including cancer and viral infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,6-Naphthyridine-8-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The specific functionalization of the naphthyridine core can lead to targeted activity, such as anti-HIV or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: Shares the same core structure but lacks the aminomethyl group.
1,8-Naphthyridine: Another isomer with different positioning of nitrogen atoms.
Benzo[h][1,6]naphthyridine: Contains an additional benzene ring fused to the naphthyridine core.
Uniqueness
1,6-Naphthyridine-8-methanamine is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and other applications .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
1,6-naphthyridin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H,4,10H2 |
Clave InChI |
SJEPVZDSHNOWLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=CC(=C2N=C1)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

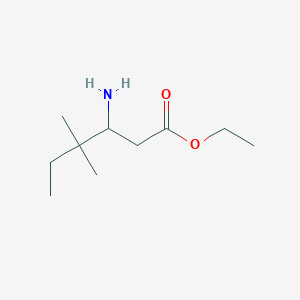
![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)
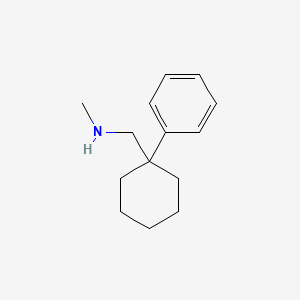
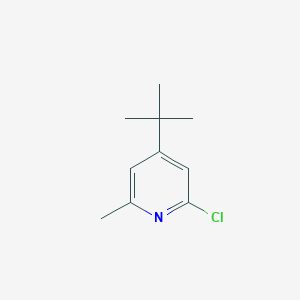

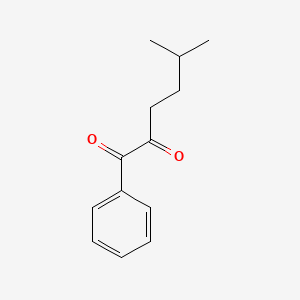
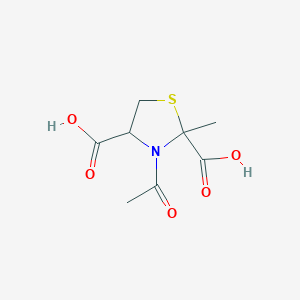
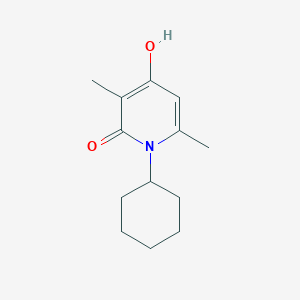
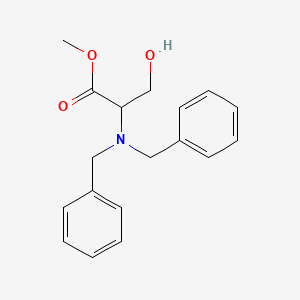
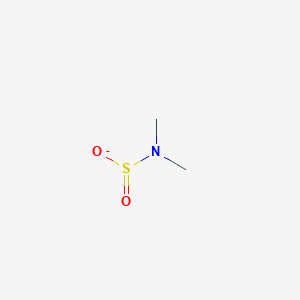
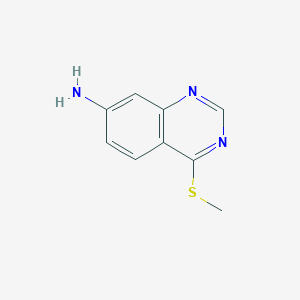
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)
![N-(3-(3-chloropyrazin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8613845.png)

